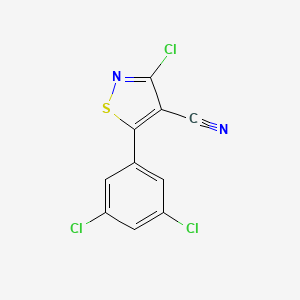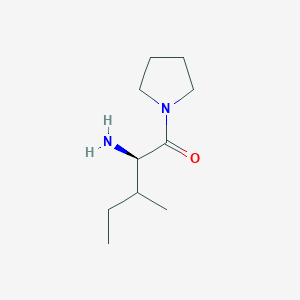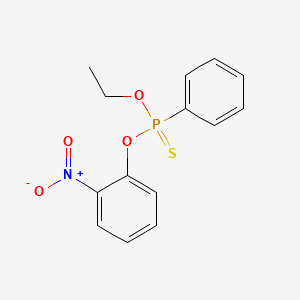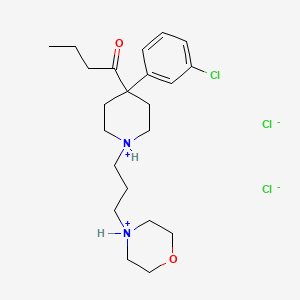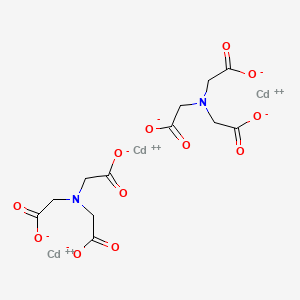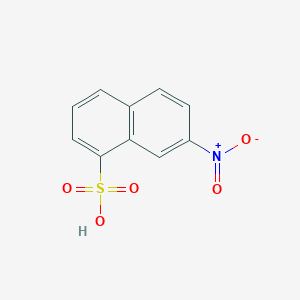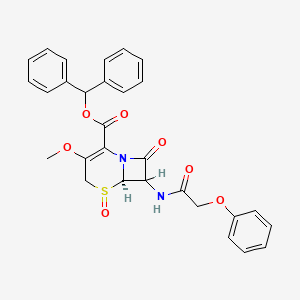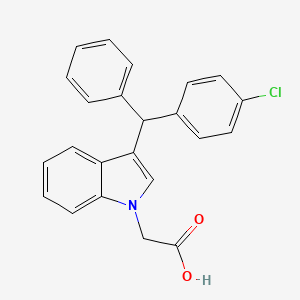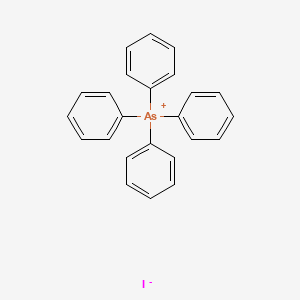
(3E)-6-ethyl-3-(4,4,4-trifluorobutoxyimino)-1H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-6-ethyl-3-(4,4,4-trifluorobutoxyimino)-1H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique trifluorobutoxyimino group, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-ethyl-3-(4,4,4-trifluorobutoxyimino)-1H-indol-2-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Trifluorobutoxyimino Group: This step involves the reaction of the indole derivative with a trifluorobutoxyimino reagent under specific conditions to introduce the trifluorobutoxyimino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(3E)-6-ethyl-3-(4,4,4-trifluorobutoxyimino)-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The trifluorobutoxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
(3E)-6-ethyl-3-(4,4,4-trifluorobutoxyimino)-1H-indol-2-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism of action of (3E)-6-ethyl-3-(4,4,4-trifluorobutoxyimino)-1H-indol-2-one would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
5-methoxyindole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
3-(2-bromoethyl)indole: A precursor for the synthesis of other indole derivatives.
Uniqueness
The presence of the trifluorobutoxyimino group in (3E)-6-ethyl-3-(4,4,4-trifluorobutoxyimino)-1H-indol-2-one makes it unique compared to other indole derivatives. This group may impart distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C14H15F3N2O2 |
|---|---|
分子量 |
300.28 g/mol |
IUPAC名 |
(3E)-6-ethyl-3-(4,4,4-trifluorobutoxyimino)-1H-indol-2-one |
InChI |
InChI=1S/C14H15F3N2O2/c1-2-9-4-5-10-11(8-9)18-13(20)12(10)19-21-7-3-6-14(15,16)17/h4-5,8H,2-3,6-7H2,1H3,(H,18,19,20) |
InChIキー |
DASHCRYGFBPHOW-UHFFFAOYSA-N |
異性体SMILES |
CCC1=CC2=C(C=C1)/C(=N\OCCCC(F)(F)F)/C(=O)N2 |
正規SMILES |
CCC1=CC2=C(C=C1)C(=NOCCCC(F)(F)F)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


